2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride
Description
Chemical Name: 2-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride CAS Number: 37844-07-8 (free base), with hydrochloride salt details inferred from structural analogs . Molecular Formula: C₉H₁₂ClNO·HCl Molecular Weight: ~234.11 g/mol (calculated). Purity: 97% (free base) .
This compound features a 2-chlorophenyl group attached to a propanolamine backbone, protonated as a hydrochloride salt to enhance solubility and stability. It serves as a key intermediate in pharmaceutical synthesis, particularly for adrenergic receptor ligands or CNS-targeting molecules.
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZCOQXWMYOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-(2-Chlorophenyl)-2-Oxopropan-1-ol
The most widely reported method involves reductive amination of 3-(2-chlorophenyl)-2-oxopropan-1-ol (keto precursor) using ammonia or ammonium acetate in the presence of reducing agents. Sodium borohydride (NaBH$$4$$) in ethanol at 40–60°C achieves a 75–85% yield, while lithium aluminum hydride (LiAlH$$4$$) in tetrahydrofuran (THF) at −20°C improves stereoselectivity to 90% enantiomeric excess (ee).
Mechanistic Insight :
The keto precursor undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the amine. Polar aprotic solvents like THF stabilize the transition state, favoring the (R)-enantiomer.
Example Protocol :
- Dissolve 3-(2-chlorophenyl)-2-oxopropan-1-ol (10 mmol) in anhydrous THF.
- Add ammonium acetate (12 mmol) and cool to −20°C.
- Slowly introduce LiAlH$$_4$$ (15 mmol) and stir for 6 h.
- Quench with saturated NH$$_4$$Cl, extract with ethyl acetate, and concentrate.
- Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
Nucleophilic Substitution of Halogenated Precursors
An alternative route employs 3-chloro-3-(2-chlorophenyl)propan-1-ol as the starting material. Displacement of the chloride with ammonia under high-pressure conditions (5–10 bar) in aqueous ethanol at 120°C yields the target amine in 65–70% yield. Catalytic iodine or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating nucleophilic attack.
Limitations :
Catalytic Hydrogenation of Enamine Intermediates
Enamines derived from 3-(2-chlorophenyl)propanal and benzylamine undergo hydrogenation over palladium on carbon (Pd/C) in methanol. This method achieves 80–85% yield with 95% ee when using chiral catalysts like (R)-BINAP-modified Pd.
Optimization Parameters :
- Pressure : 50–100 psi H$$_2$$.
- Temperature : 25–40°C.
- Catalyst Loading : 5% Pd/C (w/w).
Advantages :
- Scalable to industrial production.
- High enantioselectivity without requiring post-synthesis resolution.
Optimization of Reaction Conditions
Solvent Effects on Reductive Amination
| Solvent | Reducing Agent | Yield (%) | ee (%) |
|---|---|---|---|
| Ethanol | NaBH$$_4$$ | 75 | 50 |
| THF | LiAlH$$_4$$ | 90 | 90 |
| MeOH | BH$$_3$$·THF | 82 | 75 |
Data adapted from highlight THF as optimal for stereochemical control, attributed to its low dielectric constant stabilizing chiral intermediates.
Temperature and Pressure in Catalytic Hydrogenation
Elevating hydrogen pressure to 100 psi reduces reaction time from 24 h to 8 h while maintaining enantioselectivity. Excessive temperatures (>50°C) promote racemization, lowering ee by 15–20%.
Chiral Resolution Techniques
Diastereomeric Salt Formation
Treatment of the racemic free base with (1S)-(-)-camphorsulfonic acid in acetone yields diastereomeric salts separable via fractional crystallization. This method achieves 98% ee but requires multiple recrystallization steps.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the (S)-enantiomer in vinyl acetate selectively protects the undesired isomer, leaving the (R)-enantiomer unreacted. This process attains 99% ee with Pseudomonas cepacia lipase.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 120 | 85 | 98 |
| Catalytic Hydrogenation | 150 | 90 | 99 |
| Nucleophilic Substitution | 90 | 70 | 95 |
Catalytic hydrogenation, despite higher upfront costs, offers superior purity and scalability for GMP-compliant production.
Chemical Reactions Analysis
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride serves as a versatile building block in organic synthesis. It is employed as a reagent in various chemical reactions, facilitating the formation of complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Biology
This compound has garnered attention for its role in studying neurotransmitter systems. It is particularly involved in research related to:
- Neurotransmitter Modulation : The compound interacts with specific receptors and enzymes that are pivotal in neurotransmission, influencing neuronal signaling pathways.
Pharmacology
The compound is being investigated for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter levels. Its applications include:
- Alzheimer's Disease Treatment : It shows promise as an acetylcholinesterase inhibitor, potentially increasing acetylcholine levels and improving cognitive functions in neurodegenerative diseases .
Enzyme Inhibition
Research indicates that this compound can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Inhibiting this enzyme may enhance cognitive function by increasing acetylcholine availability .
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as A549 (lung adenocarcinoma). Compounds with para-substituted phenyl groups have shown increased efficacy compared to their unsubstituted counterparts .
Antimicrobial Activity
The presence of chlorine substituents on the aromatic ring enhances the compound's antimicrobial efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase, potentially aiding Alzheimer's treatment |
| Anticancer Activity | Reduces viability of A549 cancer cells; promising for cancer therapy |
| Antimicrobial Activity | Effective against various bacterial strains; potential for new antibiotics |
Case Study: Anticancer Activity
A study evaluated several derivatives against A549 cells using the MTT assay to measure cell viability post-treatment. The results indicated that para-substituted chlorophenyl derivatives significantly reduced cell viability, highlighting their anticancer potential.
Case Study: Enzyme Inhibition
Another investigation assessed the inhibitory effects on acetylcholinesterase. The findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease, pending further research on efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substitution
Variations in the chloro-substituent position significantly alter electronic and steric properties:
Substituent Variants (Halogen/Methoxy/Nitro Groups)
Electron-withdrawing or donating groups influence reactivity and solubility:
Multi-Halogenated Derivatives
Compounds with dual halogens exhibit distinct physicochemical profiles:
Physicochemical and Functional Insights
Solubility and Stability
- The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., the target compound’s analogs dissolve slightly in methanol or DMSO ).
- Chloro-substituted analogs generally exhibit lower solubility in polar solvents than methoxy or fluoro derivatives due to increased hydrophobicity .
Key Research Findings
- Positional Isomerism : Meta-chloro substitution (e.g., 3-chlorophenyl) reduces steric accessibility compared to ortho-substituted analogs, impacting receptor binding .
- Halogen Effects : Fluorine in para position (e.g., 154550-93-3) enhances blood-brain barrier permeability, making it valuable for CNS drug design .
- Nitro Group Limitations : While nitro derivatives (e.g., 2060024-73-7) are reactive intermediates, they may pose metabolic instability risks .
Biological Activity
2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride, also known by its CAS number 37844-07-8, is a chiral compound characterized by its molecular formula C9H12ClNO and a molecular weight of approximately 185.65 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a chlorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug development.
The compound is typically encountered as a hydrochloride salt, which improves its solubility and stability. It has a density of about 1.2 g/cm³ and a boiling point of approximately 338.4 °C at standard atmospheric pressure. The structure includes an amino group attached to a propanol backbone, which is crucial for its biological activity.
Biological Activity
Research has indicated that 2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride may exhibit various biological activities:
1. Enzyme Inhibition
One significant area of study involves its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE could enhance the levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative conditions.
2. Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that derivatives with similar structures can reduce the viability of cancer cell lines, such as A549 (lung adenocarcinoma). For instance, compounds with para-substituted phenyl groups showed increased cytotoxicity against these cells compared to their unsubstituted counterparts .
3. Antimicrobial Activity
The antimicrobial properties of related compounds suggest that 2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride could also possess activity against various bacterial strains. The introduction of halogen substituents (like chlorine) on the aromatic ring has been shown to enhance antibacterial efficacy .
Research Findings and Case Studies
Several studies have focused on the biological activities and mechanisms of action related to this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In one study, various derivatives were tested against A549 cells using an MTT assay to assess cell viability post-treatment. Compounds with para-substituted chlorophenyl groups exhibited significant reductions in cell viability, indicating promising anticancer potential .
Case Study: Enzyme Inhibition
Another investigation highlighted the inhibitory effects on AChE, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease treatment. Further research is required to establish its efficacy and safety profile in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride, and how does the hydrochloride salt influence purification?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(3-chlorophenoxy)propan-2-amine hydrochloride are synthesized using polar aprotic solvents (e.g., dimethylformamide) with bases like potassium carbonate to drive deprotonation and reaction completion . The hydrochloride salt improves stability and solubility, enabling purification via recrystallization from ethanol/water mixtures. Purity can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers characterize the stereochemical configuration of 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can resolve enantiomers. For structural analogs like (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride, X-ray crystallography confirmed absolute configuration, which could be adapted for this compound . NMR coupling constants (e.g., ) and NOESY experiments further elucidate spatial arrangements of the 2-chlorophenyl and amino groups .
Q. What analytical techniques are critical for assessing the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation in phosphate-buffered saline (PBS) at pH 7.4. Stability studies under accelerated conditions (40°C/75% RH) with LC-MS can identify degradation products. The hydrochloride salt enhances aqueous solubility compared to the free base, as observed in structurally related amines like (2-chlorophenyl)methanamine hydrochloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride analogs?
- Methodological Answer : Discrepancies in receptor binding data (e.g., serotonin receptor antagonism vs. agonist activity) may arise from stereochemical or substituent variations. Comparative studies using radioligand binding assays (e.g., -LSD for 5-HT receptors) under standardized conditions (pH, temperature) are essential. Molecular docking simulations (MOE or AutoDock) can predict interactions with receptor active sites, as done for biphenyl derivatives in .
Q. What strategies mitigate instability during storage of amino-propanol hydrochlorides with proximal functional groups?
- Methodological Answer : Proximity of amino and hydroxyl groups in similar compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) can lead to intramolecular cyclization. Lyophilization under inert gas (argon) and storage at -20°C in amber vials minimizes degradation. Stability-indicating assays like UPLC-PDA with a BEH C18 column (1.7 µm) can track degradation kinetics .
Q. How do structural modifications (e.g., halogen position on the phenyl ring) affect the compound’s bioactivity and metabolic profile?
- Methodological Answer : Compare para- vs. ortho-chloro substituents using in vitro CYP450 inhibition assays (e.g., CYP3A4). For example, 2-amino-3-(4-chlorophenyl)propan-1-ol (CAS 35373-63-8) shows distinct metabolic pathways vs. the 2-chloro analog due to steric and electronic effects . LC-HRMS with isotopic labeling tracks metabolites in hepatocyte incubations .
Q. What computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodological Answer : Use QSAR models (e.g., SwissADME) parameterized with logP, polar surface area, and hydrogen-bonding descriptors. For analogs like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, in silico predictions aligned with in vivo data from rodent studies . MDCK cell monolayers can experimentally validate BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
